PROPYL-1,1,3,3,3-D5 ALCOHOL
Description
Properties
CAS No. |
188894-71-5 |
|---|---|
Molecular Formula |
C3H8O |
Molecular Weight |
65.127 |
IUPAC Name |
1,1,3,3,3-pentadeuteriopropan-1-ol |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,3D2 |
InChI Key |
BDERNNFJNOPAEC-WNWXXORZSA-N |
SMILES |
CCCO |
Origin of Product |
United States |
Synthetic Methodologies for Propyl 1,1,3,3,3 D5 Alcohol
Catalytic Deuteration Approaches
Catalytic methods are central to the efficient synthesis of deuterated molecules, offering pathways that are often more direct and selective than traditional stoichiometric reagents. For the specific isotopic labeling pattern of PROPYL-1,1,3,3,3-D5 ALCOHOL, transition metal catalysis plays a pivotal role.
Direct deuteration using D₂ gas is a powerful technique for incorporating deuterium (B1214612) into organic molecules. This method often involves a transition metal catalyst that activates both the C-H bonds of the substrate and the D-D bond of the deuterium gas.
A variety of transition metal catalysts, including those based on iridium, rhodium, ruthenium, and palladium, are known to be effective for hydrogen isotope exchange (HIE) reactions. Iridium complexes, in particular, have demonstrated high versatility for ortho-directed HIE, which, while not directly applicable to the aliphatic chain of propanol (B110389), highlights their power in selective C-H activation. For aliphatic alcohols, ruthenium-based catalysts have shown significant promise. For example, a RuHCl(CO)(PPh₃)₃ catalyst has been used for the deuteration of the formyl C-H bond in aldehydes, which are precursors to primary alcohols.
The selectivity of the catalyst is crucial. For this compound, the catalyst must be able to selectively activate the C-H bonds at the C1 and C3 positions of a propyl chain precursor. The choice of ligands attached to the metal center is critical in tuning this selectivity. Pincer-type ligands, for instance, can create a specific coordination environment around the metal that directs its reactivity to particular C-H bonds.
The mechanism for direct deuteration typically involves a catalytic cycle of oxidative addition and reductive elimination. For an alcohol substrate, the process may begin with the dehydrogenation of the alcohol to form a carbonyl intermediate (an aldehyde or ketone) and a metal-hydride species. This is often referred to as a "borrowing hydrogen" mechanism.
The metal-hydride (M-H) then exchanges with the D₂ gas present in the system to form a metal-deuteride (M-D) intermediate. The carbonyl compound can then undergo deuteration. For example, a ketone can tautomerize to its enol or enolate form, which then reacts with the M-D species or another deuterium source to incorporate deuterium at the α-position (the C3 position in this case). The deuterated carbonyl intermediate is then reduced by the M-D species to yield the deuterated alcohol at the C1 position, regenerating the active catalyst.
Step 1 (Activation): Alcohol dehydrogenation to a ketone/aldehyde + Metal-Hydride.
Step 2 (Isotope Exchange): Metal-Hydride + D₂ ⇌ Metal-Deuteride + HD.
Step 3 (α-Deuteration): Ketone/aldehyde undergoes H/D exchange at the α-carbon (C3) via an enolate intermediate.
Step 4 (Reduction): The deuterated ketone/aldehyde is reduced by the Metal-Deuteride to form the final product, deuterated at C1 and C3.
The efficiency and isotopic purity of the deuteration reaction are highly dependent on several parameters. Optimizing these factors is key to achieving high yields of the desired product.
| Parameter | Effect on Reaction | Typical Optimized Conditions |
| Temperature | Affects reaction rate and catalyst stability. Higher temperatures can increase deuteration but may also lead to side reactions or catalyst degradation. | Often optimized between 60-120 °C to balance rate and selectivity. |
| Pressure (D₂) | Higher pressure of deuterium gas drives the equilibrium towards the deuterated product. | Reactions are often run under pressures ranging from atmospheric to 80 bar. |
| Catalyst Loading | Lowering catalyst loading is economically and environmentally desirable, but sufficient catalyst is needed for efficient conversion. | Typically ranges from 0.1 mol% to 10 mol% depending on substrate and catalyst activity. |
| Solvent | An aprotic solvent is often preferred to prevent unwanted H/D exchange with the solvent itself. | Ethyl acetate (B1210297) (EtOAc), Tetrahydrofuran (THF), or chlorinated solvents like Dichloromethane (DCM). |
| Reaction Time | Sufficient time is needed for the reaction to reach completion and achieve high isotopic incorporation. | Can range from a few hours to 24-96 hours. |
This table is a generalized summary based on various catalytic deuteration reactions and may not reflect the exact conditions for this specific compound.
An alternative and often more practical and cost-effective approach is to use a deuterated solvent, such as deuterium oxide (D₂O), as the deuterium source. This method avoids the need for handling high-pressure deuterium gas.
Ruthenium and iridium pincer complexes are highly effective for catalyzing the H/D exchange of alcohols using D₂O. The mechanism is similar to the "borrowing hydrogen" pathway, where the catalyst temporarily oxidizes the alcohol to a carbonyl intermediate. The key difference is the source of deuterium. The metal hydride formed during dehydrogenation exchanges its proton with the vast excess of deuterium from the D₂O solvent, becoming a metal deuteride. This deuterated catalyst then facilitates the α-deuteration of the carbonyl intermediate and its subsequent reduction to the α-deuterated alcohol. For the synthesis of this compound, a two-step approach is common. First, acetone (B3395972) is subjected to base-catalyzed H/D exchange with D₂O to form acetone-d₆. This perdeuterated ketone is then reduced using a standard reducing agent (e.g., NaBH₄ in a protic solvent) to yield Isopropanol-1,1,1,3,3,3-d₆. While this is an isomer of the target compound, a similar strategy starting with propanal or another suitable C3 precursor and a selective reduction step would be required. A more direct route involves the α-deuteration of ketones using D₂O, which can be catalyzed by various systems, including superacids or secondary amines like pyrrolidine, achieving high deuterium incorporation (up to 99%). The resulting deuterated ketone can then be reduced to the target alcohol.
Direct Deuteration Using Deuterium Gas (D2)
Reaction Mechanism and Proposed Intermediates
Methodological Comparisons of Deuteration Efficacy and Isotopic Purity
The choice of synthetic methodology depends on factors like desired isotopic purity, cost, scale, and available starting materials. Both direct deuteration with D₂ and H/D exchange with deuterated solvents have their merits and drawbacks.
Biocatalytic methods, for example, using NADH-dependent reductases with D₂O, can offer near-perfect stereo- and isotopic selectivity (>98% 2H incorporation) under mild conditions. Homogeneous metal catalysts, such as iridium or ruthenium complexes in D₂O, also provide excellent isotopic enrichment, often exceeding 95% at specific sites. The use of D₂O is often cited as being more cost-effective, safer, and easier to handle than D₂ gas.
Continuous-flow reactors, like the H-Cube® system which generates D₂ gas in situ from D₂O electrolysis, combine the advantages of both methods, allowing for safe, high-purity deuteration without handling gas cylinders.
| Method | Deuterium Source | Typical Catalyst | Efficacy & Selectivity | Isotopic Purity | Advantages | Disadvantages |
| Direct Catalytic Deuteration | D₂ Gas | Heterogeneous (e.g., Pd/C) or Homogeneous (e.g., Iridium/Ruthenium complexes) | Good to excellent, selectivity depends heavily on catalyst and ligand design. | Can reach >95%. | High isotopic purity possible in one step. | Requires handling of flammable D₂ gas, potentially expensive catalysts. |
| H/D Exchange | D₂O | Homogeneous (e.g., Ru-macho, Iridium pincer complexes) | Excellent α-selectivity for alcohols/ketones. | Can achieve >97-99%. | D₂O is inexpensive, safe, and readily available. | May require a multi-step process (e.g., deuteration of precursor then reduction), potentially large excess of D₂O. |
| Biocatalysis | D₂O | NADH-dependent reductases | Near-perfect chemo-, stereo-, and isotopic selectivity. | >98%. | Extremely high selectivity, mild reaction conditions. | Limited to substrates compatible with the enzyme, potentially slower reaction times. |
| Flow Chemistry | D₂ (from D₂O electrolysis) | Heterogeneous (e.g., Raney Nickel, Pd-based) | Excellent, with precise control over parameters. | Can achieve >95%. | Enhanced safety (in situ D₂ generation), high efficiency, and scalability. | Requires specialized reactor equipment. |
This table provides a comparative overview; specific results can vary significantly based on the exact substrate and reaction conditions.
Analytical Validation of Deuterium Incorporation
Ensuring the precise location and abundance of deuterium atoms in the this compound molecule is critical for its intended applications. This validation is primarily accomplished through advanced spectroscopic techniques.
Spectroscopic Techniques for Isotopic Purity and Positional Analysis (e.g., 2H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful synthesis and purity of this compound. Specifically, Proton (¹H) NMR and Deuterium (²H) NMR are employed to analyze the isotopic composition and the specific positions of deuterium incorporation.
In ¹H NMR, the absence of signals at the 1,1 and 3,3,3 positions confirms the replacement of hydrogen with deuterium. The remaining proton signals can be analyzed to ensure the integrity of the rest of the molecule.
Deuterium NMR (²H NMR) provides direct evidence of deuterium incorporation. Since deuterium has a nuclear spin of 1, it produces distinct signals in the NMR spectrum. washington.edu The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms, allowing for unambiguous positional analysis. The integration of these signals can be used to quantify the level of deuterium enrichment at each labeled site.
Infrared (IR) spectroscopy can also be utilized to detect deuteration. The vibrational frequencies of chemical bonds are dependent on the mass of the constituent atoms. Consequently, the carbon-deuterium (C-D) bond will have a different stretching frequency compared to the carbon-hydrogen (C-H) bond, providing another layer of verification for deuterium incorporation. unam.mx
More advanced techniques like molecular rotational resonance (MRR) spectroscopy are emerging as powerful tools for the precise characterization of isotopic species. marquette.edursc.org MRR can distinguish between different isotopologues and isotopomers, providing highly accurate measurements of site-specific deuteration levels. marquette.edursc.org This level of detail is crucial for applications where even minor isotopic impurities can affect experimental outcomes. marquette.edu
The combination of these analytical methods ensures a comprehensive validation of the isotopic purity and the specific positional labeling of this compound, confirming its suitability for high-precision scientific research.
Data Tables
Table 1: Spectroscopic Data for this compound
| Technique | Expected Observation | Reference |
|---|---|---|
| ¹H NMR | Absence of signals corresponding to protons at positions 1 and 3. | |
| ²H NMR | Presence of signals confirming deuterium at positions 1 and 3. | washington.edu |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of C₃H₃D₅O. |
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| n-propyl alcohol | |
| 1-propanol (B7761284) | |
| deuterium gas | |
| deuterium oxide | |
| Ruthenium complexes | |
| Iridium complexes |
Mechanistic Investigations Utilizing Propyl 1,1,3,3,3 D5 Alcohol
Kinetic Isotope Effects (KIE) in Reaction Pathway Elucidation
The study of kinetic isotope effects is a cornerstone of physical organic chemistry, used to determine reaction mechanisms by identifying rate-limiting steps and characterizing transition states. libretexts.orgresearchgate.net The effect is most pronounced when substituting hydrogen with deuterium (B1214612) due to the doubling of atomic mass, which significantly alters the zero-point energy of the C-H versus the C-D bond. wikipedia.org
Primary Kinetic Isotope Effects and Bond Scission Analysis
A primary kinetic isotope effect (PKIE) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. princeton.edu For PROPYL-1,1,3,3,3-D5 ALCOHOL, the deuterium atoms at the C-1 position (the α-carbon) are of primary interest. In reactions such as oxidation, the C-H bond on the hydroxyl-bearing carbon is cleaved.
When this C-H bond cleavage is the slowest step, a significant rate difference is observed between the normal (protio) n-propanol and its deuterated counterpart. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to break. princeton.edu This results in a slower reaction rate for the deuterated compound. The magnitude of the PKIE is expressed as the ratio of the rate constants (kH/kD). For C-H bond cleavage, this value is typically in the range of 2 to 8. libretexts.org
To illustrate the typical data obtained in such studies, the following table presents KIE values for the oxidation of other relevant alcohols.
| Alcohol Substrate | Oxidant | kH/kD | Reference |
| 2-Propanol-d2 | Morpholinium Fluorochromate | 5.16 | rsc.org |
| Benzyl (B1604629) alcohol-d2 | Pyrazinium Dichromate | 6.61 | researchgate.net |
| [1,1-2H2]Ethanol | Pyridinium Bromochromate | 5.81 | rsc.org |
| Benzhydrol-d1 | Bis(quinuclidine)bromine(I) | 5.76 | researchgate.net |
This table presents data for analogous compounds to illustrate the concept of Primary Kinetic Isotope Effects.
Secondary Kinetic Isotope Effects and Transition State Characterization
Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position where the bond is not broken in the rate-determining step. libretexts.org These effects are generally smaller than PKIEs (typically 0.7 to 1.5) but provide crucial information about changes in hybridization at the reaction center. wikipedia.org
This compound has deuterium atoms at the α (C-1) and γ (C-3) positions.
α-Secondary KIEs : These are observed when the isotopic substitution is on the carbon atom undergoing reaction, but the bond to the isotope is not broken. For example, in a solvolysis reaction proceeding through an SN1 mechanism, the C-O bond breaks in the rate-determining step to form a carbocation. This changes the hybridization of the α-carbon from sp3 to sp2. An sp2-hybridized carbon has a stiffer out-of-plane bending vibration than an sp3-hybridized one. A C-H bond can accommodate this change more easily than a C-D bond, leading to a faster reaction for the protio compound. This results in a normal α-secondary KIE (kH/kD > 1), typically around 1.1-1.25. wikipedia.orgrsc.org Conversely, a change from sp2 to sp3 hybridization in the transition state results in an inverse SKIE (kH/kD < 1). wikipedia.org
β-Secondary KIEs : While this specific compound is not β-deuterated, β-SKIEs are important for mechanistic analysis and are often explained by hyperconjugation. libretexts.org
γ-Secondary KIEs : The deuteriums at the C-3 position are γ-isotopes. SKIEs at this distance are generally very small and often negligible.
The following table shows representative α-secondary KIE data from the solvolysis of related secondary substrates, demonstrating the effect of hybridization change.
| Substrate | Solvent | kH/kD (α-effect) | Reference |
| trans-4-t-Butylcyclohexyl tosylate | 97% aq. hexafluoropropan-2-ol | 1.175 | rsc.org |
| cis-4-t-Butylcyclohexyl tosylate | 50% aq. ethanol (B145695) | 1.200 | rsc.org |
| Isopropyl-d6 trifluoroacetate | Water | 1.13* | acs.org |
This value represents a β-secondary KIE, included for illustrative purposes of SKIE magnitudes. This table presents data for analogous compounds to illustrate the concept of Secondary Kinetic Isotope Effects.
Solvent Isotope Effects in Conjunction with Substrate Isotope Effects
Replacing the solvent, such as H2O with deuterium oxide (D2O), can also lead to a kinetic isotope effect, known as the solvent isotope effect (SIE). libretexts.org This is used to probe the role of the solvent and, specifically, proton transfer in the reaction mechanism. If a proton transfer from the solvent is part of the rate-determining step, a significant primary SIE (kH2O/kD2O > 1) is expected. researcher.life
Studying the SIE in conjunction with the substrate KIE can differentiate between various mechanistic possibilities. For example, in an enzyme-catalyzed alcohol oxidation, one can distinguish a concerted mechanism from a stepwise one. ias.ac.in If the substrate KIE (from using this compound) decreases when the reaction is run in D2O, it may suggest a stepwise mechanism where proton transfer from the hydroxyl group precedes the hydride transfer from the carbon. ias.ac.in If the two isotope effects are independent, it can point towards a concerted mechanism where both transfers happen simultaneously or a mechanism where the proton transfer is not rate-limiting. ias.ac.in
For example, in the oxidation of 2-propanol by sodium N-bromobenzenesulphonamide, a solvent isotope effect of k'H2O/k'D2O = 0.90 was observed, suggesting the involvement of the solvent in a pre-equilibrium step rather than the rate-determining step. researchgate.net
Tracing Reaction Mechanisms in Organic Transformations
The deuterium labels in this compound act as tracers, allowing chemists to follow the fate of specific hydrogen atoms throughout a reaction sequence. This is invaluable for distinguishing between different potential pathways in complex organic transformations like oxidations and reductions.
Reduction Mechanisms of Deuterated n-Propanol
The reduction of a primary alcohol like n-propanol to its corresponding alkane, propane (B168953), is a more challenging transformation that typically requires harsh conditions or specific catalytic systems. One possible pathway involves the dehydration of the alcohol to propene, followed by the hydrogenation of the alkene. acs.org
Dehydration: CH3CH2CD2OH → CH3CH=CD2 + H2O
Hydrogenation: CH3CH=CD2 + H2 → CH3CH2CHD2
Using this compound as the starting material would allow for the tracing of the deuterium atoms. In the proposed dehydration-hydrogenation sequence, one deuterium atom from the C-1 position would remain on the resulting propene. Subsequent hydrogenation would then produce propane-1,1-d2. The deuteriums on the C-3 methyl group would remain untouched throughout this process. Analysis of the final propane product for its deuterium distribution using techniques like mass spectrometry or NMR spectroscopy could confirm or refute this mechanistic hypothesis.
Another potential mechanism for the direct reduction of alcohols is via a catalytic transfer hydrogenation, although this is more commonly seen in the reverse direction (using an alcohol as a hydrogen donor). bohrium.com If a direct reduction mechanism involving cleavage of the C-O bond were operative, the deuteration pattern in the final product would be different, with the CD2 group remaining intact, yielding propane-1,1,3,3,3-d5.
Hydroxyl Group Substitution Pathways of Deuterated n-Propanol
The substitution of the hydroxyl (-OH) group in alcohols is a cornerstone of organic synthesis. However, the hydroxide (B78521) ion (OH⁻) is a poor leaving group, making direct nucleophilic substitution difficult. libretexts.org For a substitution reaction to proceed, the hydroxyl group must first be converted into a better leaving group. libretexts.org
A common strategy involves protonating the alcohol's oxygen atom in the presence of a strong acid, such as hydrobromic acid (HBr) or hydrochloric acid (HCl). libretexts.orgmsu.edu This protonation forms an oxonium ion, which can then leave as a neutral water molecule, a much more stable leaving group. libretexts.org The subsequent attack by a nucleophile (like Br⁻ or Cl⁻) can proceed via an Sₙ1 or Sₙ2 mechanism. For a primary alcohol like this compound, the reaction typically follows an Sₙ2 pathway. libretexts.org
The deuteration at the C-1 and C-3 positions in this compound is not expected to significantly alter the fundamental mechanism of hydroxyl group substitution, as the key bond-breaking and bond-forming events occur at the C-O bond. However, it serves as a stable isotopic label to track the propyl moiety through multi-step syntheses.
Another pathway for activating the hydroxyl group is its conversion to a tosylate. This is achieved by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group, and the C-O bond of the alcohol is not broken during its formation, preserving the stereochemistry at the carbon center. libretexts.org The deuterated tosylate can then readily undergo nucleophilic substitution.
| Reaction Type | Reagent(s) | Expected Product | Mechanism Note |
| Halogenation | HBr, heat | 1-Bromo-1,1,3,3,3-pentadeuteropropane | Sₙ2 |
| Halogenation | SOCl₂ (Thionyl chloride), pyridine | 1-Chloro-1,1,3,3,3-pentadeuteropropane | Sₙ2 with retention of configuration |
| Tosylation | TsCl (Tosyl chloride), pyridine | 1,1,3,3,3-Pentadeuteropropyl tosylate | O-H bond cleavage; C-O bond intact |
| Substitution on Tosylate | NaCN (Sodium cyanide) on the tosylate | 1-Cyano-1,1,3,3,3-pentadeuteropropane | Sₙ2 |
Etherification and Transetherification Processes Involving this compound
Etherification reactions involve the formation of an ether linkage (R-O-R'). The use of this compound in these reactions allows for the synthesis of specifically deuterated ethers, which can be used as tracers or in spectroscopic studies.
One of the most well-known methods for preparing unsymmetrical ethers is the Williamson Ether Synthesis. msu.edu This Sₙ2 reaction involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form a nucleophilic alkoxide. This deuterated alkoxide then attacks an alkyl halide to form the ether.
Reductive etherification offers another route, where an aldehyde or ketone is reacted with an alcohol in the presence of a reducing agent. organic-chemistry.org For example, this compound can be reacted with an aldehyde under catalytic hydrogenation conditions to yield an unsymmetrical ether. organic-chemistry.org
Transetherification, the exchange of an alkyl or aryl group between an ether and an alcohol, is often catalyzed by metal complexes. researchgate.net Palladium-catalyzed transetherification between an alcohol and a vinyl ether is an efficient method for synthesizing new vinyl ethers. academie-sciences.fr In a model reaction, this compound could react with ethyl vinyl ether in the presence of a palladium catalyst to yield 1,1,3,3,3-pentadeuteropropyl vinyl ether. academie-sciences.fr
| Reaction Name | Reactants | Catalyst/Conditions | Product Type |
| Williamson Ether Synthesis | This compound + Methyl Iodide | 1. NaH (strong base) 2. Sₙ2 reaction | Deuterated unsymmetrical ether |
| Acid-Catalyzed Etherification | This compound (excess) | H₂SO₄ (catalytic), heat | Deuterated symmetrical ether |
| Reductive Etherification | This compound + Acetaldehyde | Ru-H complex, H₂ | Deuterated unsymmetrical ether |
| Transetherification | This compound + Ethyl Vinyl Ether | Palladium(II) acetate (B1210297), 1,10-phenanthroline | Deuterated vinyl ether |
Dehydration Reactions of this compound to Alkenes
The dehydration of alcohols to form alkenes is a type of elimination reaction that typically requires heating the alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemguide.co.ukchemguide.co.uk The reaction proceeds by protonating the hydroxyl group, which then departs as water, followed by the removal of a proton from an adjacent carbon atom to form the double bond. chemguide.co.ukdoubtnut.com
For this compound, the dehydration reaction involves the removal of the -OH group from C-1 and a hydrogen atom from the adjacent C-2. This process would yield a deuterated propene molecule, specifically 1,1,3,3,3-pentadeuteropropene.
The study of deuterated alcohols in dehydration reactions is crucial for understanding the reaction mechanism, particularly the rate-determining step. cdnsciencepub.comacs.org Research on the dehydration of deuterated 2-propanol on various oxide catalysts has shown that cleavage of the β-carbon-hydrogen bond is involved in the rate-limiting step. cdnsciencepub.comacs.orgresearchgate.net This is determined by observing the kinetic isotope effect (KIE), where the rate of reaction is slower when a C-D bond must be broken compared to a C-H bond. cdnsciencepub.com In the dehydration of this compound, the hydrogen atom at the β-carbon (C-2) is not deuterated. Therefore, a primary KIE would not be expected from the C-H bond cleavage at this position. However, secondary isotope effects from the deuteration at the C-1 and C-3 positions could subtly influence the reaction rate and provide further mechanistic insight.
| Catalyst / Condition | Temperature | Major Product(s) | Mechanistic Detail |
| Conc. H₂SO₄ | ~170°C | 1,1,3,3,3-Pentadeuteropropene, Water | E2 mechanism for primary alcohols |
| Conc. H₃PO₄ | High Temperature | 1,1,3,3,3-Pentadeuteropropene, Water | Acid-catalyzed elimination chemguide.co.uk |
| Heated Al₂O₃ | High Temperature | 1,1,3,3,3-Pentadeuteropropene, Water | Catalytic cracking on a solid support chemguide.co.uk |
Applications in Advanced Analytical Chemistry
Role as an Internal Standard in Quantitative Analysis
In quantitative analysis, the use of an internal standard is paramount for achieving accuracy and precision. An internal standard is a compound with similar chemical and physical properties to the analyte, added in a known concentration to samples, calibrants, and blanks. It helps to correct for variations in sample preparation, injection volume, and instrument response. Deuterated compounds, such as PROPYL-1,1,3,3,3-D5 ALCOHOL, are considered the gold standard for use as internal standards, particularly in mass spectrometry-based methods. russianlawjournal.org
Mass Spectrometry-Based Quantitation of Deuterated Analytes
The primary advantage of using a deuterated internal standard like this compound is its near-identical chemical behavior to the non-deuterated analyte (n-propanol). It co-elutes with the analyte during chromatographic separation, but it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This distinction allows for separate quantification of the analyte and the internal standard.
The quantification is based on the ratio of the analyte's response to the internal standard's response. Any loss of sample during preparation or fluctuations in the instrument's performance will affect both the analyte and the internal standard equally, thus keeping their ratio constant. This leads to more robust and reliable quantitative results. A new headspace gas chromatography-mass spectrometry method has been developed to quantify alcohols and their oxidative products using isotope-labeled internal standards. mdpi.com
Table 1: Illustrative Performance Data for Quantitation using a Deuterated Internal Standard
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
| Limit of Detection (LOD) | Low µg/L range |
| Limit of Quantitation (LOQ) | Low µg/L range |
This table represents typical performance characteristics achievable when using a deuterated internal standard like this compound in a validated analytical method.
Chromatographic Techniques for Deuterated Standards (e.g., GC-MS, HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like alcohols. When using this compound as an internal standard for the determination of n-propanol, the two compounds will have very similar retention times on the GC column. The mass spectrometer then selectively detects the ions corresponding to n-propanol and its deuterated counterpart. Headspace GC-MS is a particularly useful technique for analyzing volatile organic compounds in various matrices. russianlawjournal.orgmdpi.com
While High-Performance Liquid Chromatography (HPLC) is more commonly used for less volatile compounds, it can also be employed for the analysis of alcohols, often after derivatization. In such cases, a deuterated standard like this compound would undergo the same derivatization reaction as the analyte, ensuring that any variability in the reaction efficiency is accounted for in the final quantification.
Spectroscopic Applications
The isotopic labeling of this compound also lends itself to various spectroscopic applications, providing insights into molecular structure and metabolic processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Signal Elucidation with this compound
In ¹H NMR spectroscopy, the signals from protons in a molecule provide information about its structure. However, in complex mixtures or when using protonated solvents, the signals from the analyte can be obscured. Deuterated compounds are widely used in NMR for several reasons. Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. researchgate.net Furthermore, the use of deuterated standards can aid in the assignment of specific signals in an NMR spectrum. nih.gov
The replacement of protons with deuterium (B1214612) in this compound at the 1,1,3,3,3-positions means that in a ¹H NMR spectrum, the signals corresponding to these positions will be absent. This can be incredibly useful for confirming the assignment of proton signals in related compounds or for studying the remaining protons in the molecule without interference. The full assignment of signals in NMR spectra can be achieved with the help of various techniques including ¹H, ¹³C{¹H} APT, ¹H-¹H COSY, ¹H-¹³C HMQC, and ¹H-¹³C HMBC experiments. rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts for Propanol (B110389) and the Effect of Deuteration
| Protons | Typical Chemical Shift (ppm) for n-Propanol | Expected Signal for this compound |
| -CH₃ | ~0.9 | Absent |
| -CH₂- (C2) | ~1.6 | Present |
| -CH₂- (C1) | ~3.6 | Absent |
| -OH | Variable (2-5) | Present (may be a singlet) |
This table illustrates how the selective deuteration in this compound simplifies the ¹H NMR spectrum, aiding in signal elucidation.
Deuterium Magnetic Resonance Spectroscopy (DMRS) for Metabolic Imaging
Deuterium Magnetic Resonance Spectroscopy (DMRS) is an emerging non-invasive imaging technique that allows for the in vivo tracking of metabolic pathways. researchgate.netresearchgate.net This is achieved by administering a deuterated substrate and monitoring the appearance of its deuterated metabolites over time. nih.govmdpi.com
Deuterium Metabolic Imaging (DMI) is a powerful application of DMRS for studying metabolic flux. nih.gov The technique relies on the low natural abundance of deuterium, which results in a very low background signal. mdpi.com When a compound enriched with deuterium, such as a deuterated alcohol, is introduced into a biological system, its metabolic fate can be followed by detecting the unique deuterium NMR signal.
As the deuterated substrate is metabolized, new peaks corresponding to its metabolic products will appear in the deuterium spectrum. By measuring the rate of appearance of these new signals and the disappearance of the original substrate signal, researchers can quantify the flux through specific metabolic pathways. For instance, the metabolism of a deuterated alcohol could be tracked to understand the pathways of alcohol degradation and its impact on other metabolic processes. While specific studies using this compound for DMI are not yet widely published, the principles established with other deuterated molecules like glucose and acetate (B1210297) demonstrate the potential of this approach. nih.govmdpi.com Recent studies have shown the feasibility of using DMRS to probe intracellular metabolism in real-time. researchgate.netresearchgate.net
Application in Investigating Metabolic Pathways in Model Systems
The use of isotopically labeled compounds is a cornerstone of metabolic research, allowing scientists to trace the fate of molecules within biological systems. This compound, a stable isotope-labeled version of 1-propanol (B7761284), is particularly valuable for these studies. By replacing specific hydrogen atoms with their heavier isotope, deuterium, researchers can distinguish the labeled propanol and its metabolites from their naturally occurring, non-deuterated (protiated) counterparts using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The primary metabolic pathway for 1-propanol in the liver involves a two-step oxidation process. First, the enzyme alcohol dehydrogenase (ADH) converts 1-propanol to propionaldehyde (B47417). Subsequently, aldehyde dehydrogenase metabolizes propionaldehyde into propionic acid. mdpi.comwikipedia.org When this compound is introduced into a model system, such as liver microsomes, the presence of deuterium at the C-1 position significantly impacts the rate of the initial oxidation step. nih.gov
This phenomenon is known as the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step. Research has demonstrated that in reactions catalyzed by alcohol dehydrogenase, the use of this compound resulted in a notable reduction in the reaction rate compared to non-deuterated propanol. This slowing of the metabolic process allows for a more detailed investigation of transient intermediates and pathway dynamics.
By tracking the appearance of deuterium in subsequent metabolites, such as deuterated propionic acid, scientists can quantitatively map the flux through this specific metabolic route. researchgate.net This approach helps to uncover the contributions of various pathways to alcohol metabolism and can reveal unexpected metabolic fates of the propanol backbone. researchgate.net
Table 1: Research Findings on the Kinetic Isotope Effect (KIE) in the Oxidation of Deuterated Propanol
| Enzyme System | Substrate | Observation | Key Finding |
|---|---|---|---|
| Alcohol Dehydrogenase | This compound | Comparison of oxidation rates between the deuterated and non-deuterated substrate. | A 3.2-fold reduction in the metabolic rate was observed for the deuterated compound, confirming a significant primary KIE. |
| Liver Microsomes | Deuterium-labeled Propranolol (a more complex alcohol) | Stereoselective metabolism was studied using deuterium labeling. | Demonstrated the utility of deuterium substitution for examining the mechanisms of oxidative metabolism and stereoselectivity in vitro. nih.gov |
Chromatographic Separations for Isotope Effect Studies of Deuterated Compounds (e.g., Reversed-Phase Liquid Chromatography)
Reversed-Phase Liquid Chromatography (RPLC) is a powerful analytical technique used to separate compounds based on their hydrophobicity. It is also highly effective for studying and separating isotopologues, such as this compound and its non-deuterated analog. nih.gov The subtle differences in physicochemical properties arising from isotopic substitution give rise to chromatographic isotope effects, which can be precisely measured. researchgate.net
In RPLC, the stationary phase is nonpolar (e.g., octadecyl-bonded silica), while the mobile phase is more polar (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). nih.gov It is a common observation that deuterated compounds are slightly more polar and less retained than their protiated counterparts, causing them to elute earlier from the column. researchgate.net This is because C-D bonds are slightly shorter and less polarizable than C-H bonds, which can reduce the strength of van der Waals interactions with the nonpolar stationary phase.
The extent of this separation, known as the secondary isotope effect (SIE) in chromatography, is influenced by several factors:
Number of Deuterium Atoms : The separation between isotopologues generally increases with the number of deuterium atoms substituted in the molecule. nih.govresearchgate.net
Mobile Phase Composition : The choice of organic modifier and its proportion in the mobile phase can significantly alter retention and the magnitude of the isotope effect. nih.gov For instance, studies on other deuterated compounds have shown a stronger isotope effect when using acetonitrile-containing mobile phases compared to those with methanol. nih.gov
Interaction Types : The nature of the isotope effect can sometimes be tuned by changing the mobile phase. A "normal" isotope effect (where the deuterated compound elutes first) is associated with polar, hydrogen-bonding interactions. nih.gov Conversely, an "inverse" isotope effect (where the deuterated compound is retained longer) can be induced under conditions that favor apolar, hydrophobic interactions. nih.gov This can be achieved, for example, by increasing the aqueous content in the mobile phase. nih.gov
These principles are directly applicable to the analysis of this compound, allowing for its baseline separation from 1-propanol under optimized RPLC conditions. This separation is critical for accurately quantifying the compound and its metabolites in tracer studies.
Table 2: Influence of RPLC Conditions on the Isotope Effect of Deuterated Compounds
| Chromatographic Parameter | Condition | Observed Impact on Isotope Separation |
|---|---|---|
| Mobile Phase Organic Modifier | Acetonitrile vs. Methanol | A stronger isotope effect is often observed in acetonitrile-containing mobile phases compared to methanol. nih.gov |
| Mobile Phase Aqueous Content | Increasing the aqueous component | Can favor an "inverse" isotope effect, where the deuterated compound has a longer retention time due to enhanced hydrophobic interactions. nih.gov |
| Solvent Isotopic Substitution | Replacing H₂O with Deuterium Oxide (D₂O) in the mobile phase | Increases retention factors for analytes and can improve the resolution between isotopologue pairs. nih.gov |
| Number of Deuterium Atoms | Increasing the number of D atoms in the solute | Generally leads to a better separation between the deuterated and non-deuterated pair. nih.govresearchgate.net |
Research on Biochemical and Metabolic Pathways Involving Deuterated Alcohols
Tracing Alcohol Incorporation and Transformation in Biological Systems
Deuterium's unique nuclear properties make it an excellent tracer in metabolic studies. researchgate.net Because deuterium (B1214612) (²H) has nearly the same physical properties as hydrogen (¹H) but a different mass, its incorporation into molecules can be readily detected by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy without significantly altering the compound's inherent chemical behavior. splendidlab.comcarlroth.com This allows for precise tracking of metabolic pathways and the fate of specific atoms within a molecule.
The primary metabolic pathway for 1-propanol (B7761284) in the liver involves its oxidation, a process that can be meticulously traced using deuterated variants. hmdb.calumenlearning.com The initial and major step is the conversion of the alcohol to an aldehyde, catalyzed by the enzyme alcohol dehydrogenase (ADH). youtube.com In the case of 1-propanol, this yields propionaldehyde (B47417), which is subsequently oxidized to propionic acid. hmdb.ca
The use of deuterated propanols has been instrumental in confirming these pathways and identifying intermediates. For instance, studies using deuterated 2-propanol demonstrated its conversion to deuterated acetone (B3395972) (d3-acetone) by alcohol dehydrogenase, providing direct evidence of the metabolic transformation. nih.gov The liver is the principal organ for alcohol metabolism, containing the necessary enzymes for these oxidative reactions. youtube.com Research on certain microorganisms has also revealed alternative metabolic fates; for example, ¹³C labeling experiments have shown that propanol (B110389) can be channeled into the tricarboxylic acid (TCA) cycle, highlighting the diversity of metabolic utilization across different biological systems. researchgate.net
The general pathway for 1-propanol metabolism, which PROPYL-1,1,3,3,3-D5 ALCOHOL follows, involves sequential oxidation. The deuterium labels on the C-1 and C-3 positions allow for the precise tracking of these atoms through the metabolic cascade.
Table 1: Observed Metabolic Products of Deuterated Propanols This table is generated based on data from analogous deuterated alcohol studies.
| Deuterated Substrate | Enzyme System | Observed Metabolic Product(s) | Research Focus |
|---|---|---|---|
| Deuterated 2-propanol | Alcohol Dehydrogenase | d3-Acetone nih.gov | Tracing enzyme activity and metabolic fate. nih.gov |
| 1-Propanol | Alcohol Dehydrogenase | Propionaldehyde, Propionic Acid hmdb.ca | Elucidating the primary oxidative pathway. hmdb.ca |
The specific placement of deuterium in this compound is particularly useful for studying the mechanisms of enzymes that catalyze C-H bond cleavage.
Alcohol Dehydrogenase (ADH): ADH is a primary enzyme responsible for the metabolism of a wide range of alcohols, including propanol. nih.govwho.int The catalytic mechanism involves the transfer of a hydride ion (a proton and two electrons) from the alcohol's α-carbon to the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). acs.orggoogle.com Studies with various alcohol substrates have shown that the rate-limiting step of the reaction can change depending on the alcohol's structure. For larger alcohols like isopropanol (B130326) and, by extension, 1-propanol, the chemical step of hydride transfer is often rate-limiting, whereas for a smaller alcohol like ethanol (B145695), the release of the product NADH from the enzyme's active site is the slower step. acs.org The use of deuterated alcohols helps confirm which step is rate-limiting, as an isotopic effect will only be observed if the C-D bond cleavage is part of this slowest step. acs.org Indeed, comparative studies of 2-propanol and its deuterated isotopologue 2-propanol-d7 have shown that ADH activity is the rate-limiting factor in its metabolism. who.int
Diol Dehydratase: This enzyme catalyzes the conversion of diols (like 1,2-propanediol) to aldehydes through a radical-based mechanism that requires a coenzyme B₁₂ cofactor. acs.orgnih.gov The use of specifically deuterated 1,2-propanediol substrates has been crucial in unraveling its complex mechanism. acs.org By using electron paramagnetic resonance (EPR) spectroscopy, researchers observed that when 1,2-propanediol was deuterated at the C-1 position, there was a significant change in the resulting EPR signal. acs.orgnih.gov This allowed for the definitive identification of the organic radical intermediate as a C1-centered substrate-derived radical (the 1,2-propanediol-1-yl radical). acs.orgnih.gov Further research has indicated that isotopic substitution at the C-1 position of the substrate can even enhance an alternative catalytic pathway in diol dehydratase. caltech.edu
Elucidation of Metabolic Fates and Intermediates of Deuterated Propanols
Investigation of Isotopic Effects on Biochemical Reactivity and Pathway Kinetics
The replacement of a hydrogen atom with a deuterium atom creates a stronger chemical bond. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, meaning more energy is required to break the C-D bond. unam.mx This difference in bond energy leads to a phenomenon known as the kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-D bond proceeds at a slower rate than the identical reaction involving a C-H bond. splendidlab.comunam.mx
The magnitude of the KIE provides valuable information about the transition state of a reaction. In the context of propanol metabolism, significant KIEs confirm that the C-H bond cleavage at the deuterated position is a rate-determining step in the enzymatic reaction.
Numerous studies have quantified the KIE for deuterated alcohols:
In rats, fully deuterated 2-propanol is eliminated at half the rate of its non-deuterated counterpart, directly reflecting the KIE of the rate-limiting alcohol dehydrogenase enzyme. nih.gov
A very large KIE (kH/kD = 14.6) was observed in the dehydrogenation of 2-propanol-d8, strongly suggesting that the cleavage of the methine C-H bond is the rate-determining step in that catalytic process. oup.com
During the radiation-induced formation of acetone from 1,2-propanediol, a profound KIE of between 8.9 and 15.3 was measured, highlighting the impact of deuterium substitution on radical-mediated dehydration reactions. nih.gov
Table 2: Reported Kinetic Isotope Effects (KIE) in Reactions with Deuterated Alcohols
| Deuterated Substrate | Reaction/System | Observed KIE (kH/kD) | Implication |
|---|---|---|---|
| 2-propanol-d8 | Catalytic Dehydrogenation | 14.6 oup.com | Fission of the methine C-H bond is rate-determining. oup.com |
| 1,2-propanediol-2-d1 | Radiation-induced Dehydration | 8.9 - 15.3 nih.gov | Strong KIE observed in chain formation of acetone. nih.gov |
| 2-deuterio-2-propanol | Reduction of Acetophenone | 1.6 researchgate.net | Suggests α-hydrogen transfer in the rate-determining step. researchgate.net |
| O-deuterio-2-propanol | Reduction of Acetophenone | 2.0 researchgate.net | Suggests hydroxyl-hydrogen transfer in the rate-determining step. researchgate.net |
Comparative Metabolic Studies with Other Deuterated Propanol Isotopologues
Comparing the metabolic behavior of this compound with other propanol isotopologues, where deuterium atoms are placed at different positions, provides deeper insights into reaction mechanisms. The specific location of the deuterium label acts as a probe for different aspects of the metabolic pathway.
For example, studies have utilized a range of deuterated propanols, including:
2-propanol-d7: Used to demonstrate that ADH activity is the rate-limiting factor in both in vitro and in vivo settings. who.int
2-deuterio-2-propanol ((CH₃)₂CD(OH)): Specifically probes the KIE associated with breaking the C-H bond at the α-carbon. researchgate.net
O-deuterio-2-propanol ((CH₃)₂CH(OD)): Used to investigate the role of the hydroxyl proton transfer in the reaction's transition state. researchgate.net
2-propanol-O-d1: Helped elucidate the scrambling of deuterium during dehydrogenation reactions. oup.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,2-propanediol |
| 1,2-propanediol-1-d₂ |
| 1,2-propanediol-2-d1 |
| 1-propanol |
| 2-deuterio-2-propanol |
| 2-propanol |
| 2-propanol-d7 |
| 2-propanol-d8 |
| 2-propanol-O-d1 |
| Acetone |
| d3-acetone |
| Diol Dehydratase |
| Ethanol |
| NADH |
| NAD+ |
| O-deuterio-2-propanol |
| Propionaldehyde |
| Propionic acid |
Future Directions and Emerging Research Avenues
Novel Synthetic Routes and Catalyst Development for Deuterated Alcohols
The synthesis of selectively deuterated alcohols like PROPYL-1,1,3,3,3-D5 ALCOHOL is a critical area of research, with a focus on improving efficiency, selectivity, and cost-effectiveness. acs.orgresearchgate.net A significant advancement in this area is the use of transition metal catalysts for hydrogen isotope exchange (HIE). researchgate.netnih.gov
One of the most efficient methods for producing this compound involves the direct deuteration of 1-propanol (B7761284) using deuterium (B1214612) gas (D₂) with transition metal catalysts. Ruthenium (Ru) and iridium (Ir) complexes, particularly those with pincer ligands, have shown high activity for selective H/D exchange at specific carbon positions. rsc.org The mechanism often proceeds through a metal-hydride intermediate, involving oxidative addition and reductive elimination steps.
Recent developments have focused on using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. acs.orgresearchgate.netacs.org For instance, a highly efficient system using a Ruthenium-pincer complex has been developed for the catalytic deuteration of the α and β C-H bonds of primary and secondary alcohols with D₂O. acs.orgresearchgate.netacs.org This method is advantageous due to low catalyst loadings and a simple experimental setup. acs.orgresearchgate.netacs.org
Another promising approach is the reductive deuteration of carboxylic acid derivatives. mdpi.comorganic-chemistry.org For example, a method using samarium(II) iodide (SmI₂) and D₂O allows for the synthesis of α,α-dideuterio benzyl (B1604629) alcohols from aromatic esters with high deuterium incorporation. organic-chemistry.org Similarly, acyl chlorides can be reductively deuterated to α,α-dideuterio alcohols using SmI₂ and D₂O, a process that boasts high functional group tolerance. mdpi.com More recently, a highly deuterium atom-economical method for the synthesis of deuterated alcohols has been developed via the single electron transfer (SET) reductive deuteration of acyl chlorides, using sodium dispersion and deuterated ethanol (B145695) (EtOD-d₁). acs.org
Biocatalytic methods are also emerging as a powerful tool for asymmetric deuteration. nih.gov These systems can utilize enzymes to achieve high chemo-, stereo-, and isotopic selectivity under mild conditions, often using H₂ and D₂O to generate the necessary deuterated cofactors in situ. nih.gov
Table 1: Comparison of Catalytic Systems for Deuterated Alcohol Synthesis
| Catalyst System | Deuterium Source | Substrate | Key Advantages |
| Ruthenium (Ru) and Iridium (Ir) pincer complexes | D₂ gas | 1-Propanol | High activity and selectivity for specific C-H positions. rsc.org |
| Ruthenium-pincer complex | D₂O | Primary and secondary alcohols | Low catalyst loadings, simple setup, inexpensive deuterium source. acs.orgresearchgate.netacs.org |
| Samarium(II) iodide (SmI₂) | D₂O | Aromatic esters, Acyl chlorides | High deuterium incorporation, good functional group tolerance. mdpi.comorganic-chemistry.org |
| Sodium dispersion / EtOD-d₁ | EtOD-d₁ | Acyl chlorides | High deuterium atom economy. acs.org |
| NADH-dependent reductases (Biocatalysis) | D₂O / H₂ | Carbonyls, Imines, Alkenes | High chemo-, stereo-, and isotopic selectivity under mild conditions. nih.gov |
Advanced Spectroscopic and Imaging Modalities for Deuterium Detection
The unique properties of deuterium make it an excellent probe for various analytical techniques. While Nuclear Magnetic Resonance (NMR) spectroscopy remains a primary tool, new and advanced methods for detecting deuterium are continually being developed. nih.gov
Deuterium Metabolic Imaging (DMI) is a rapidly growing field that utilizes magnetic resonance spectroscopy (MRS) to track the metabolic fate of deuterium-labeled substrates in three dimensions. nih.govresearchgate.netisotope.comresearchgate.net This non-invasive technique offers several advantages, including the low natural abundance of deuterium, which minimizes background signals, and its short relaxation time, allowing for rapid data acquisition. nih.govresearchgate.net DMI can be used to study multiple metabolic pathways simultaneously and has shown potential for clinical applications, such as in oncology. nih.govresearchgate.net Recent advancements in DMI include the use of customized high-sensitivity steady-state free precession (SSFP) methods at ultra-high field MRI (15.2 T), enabling submillimeter in vivo imaging. acs.org
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is another powerful technique used to study protein structure and dynamics. nih.gov By measuring the rate of deuterium exchange, researchers can gain insights into protein conformation, protein-ligand interactions, and biopharmaceutical comparability. nih.gov
Recent innovations in laser-induced breakdown spectroscopy (LIBS) have also shown promise for highly resolved detection of deuterium. rsc.org A microwave-assisted LIBS method has been developed for the analysis of hydrogen and deuterium emission spectra in liquid samples under atmospheric conditions, offering excellent repeatability and selectivity. rsc.org Furthermore, picometric rotational/vibrational spectroscopy has been used to observe individual hydrogen and deuterium molecules, providing insights into their quantum behavior at the single-molecule level. mpg.de
Table 2: Advanced Techniques for Deuterium Detection
| Technique | Principle | Key Applications | Recent Advancements |
| Deuterium Metabolic Imaging (DMI) | Magnetic Resonance Spectroscopy (MRS) of deuterated metabolites. nih.govresearchgate.netisotope.comresearchgate.net | In vivo metabolic pathway analysis, clinical diagnostics. nih.govresearchgate.net | High-sensitivity SSFP methods for ultra-high field MRI. acs.org |
| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures deuterium uptake to probe protein structure. nih.gov | Protein conformational analysis, epitope mapping. nih.gov | Improved fragmentation techniques to minimize hydrogen scrambling. nih.gov |
| Microwave-Assisted Laser-Induced Breakdown Spectroscopy (MW-LIBS) | Analysis of atomic emission spectra. rsc.org | Quantitative analysis of deuterium in liquid samples. rsc.org | Highly resolved detection at atmospheric pressure. rsc.org |
| Picometric Rotational/Vibrational Spectroscopy | Single-molecule spectroscopy in picocavities. mpg.de | Fundamental studies of quantum effects. mpg.de | Observation of individual H₂ and D₂ molecules. mpg.de |
Expanded Applications of this compound in Mechanistic Organic and Biological Chemistry
The kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium alters reaction rates, makes this compound a powerful tool for elucidating reaction mechanisms. This compound is used to trace reaction pathways and understand the role of C-H bond cleavage in both chemical and biological systems. cdnsciencepub.com
In organic chemistry, deuterated compounds are crucial for mechanistic studies. acs.org For example, the use of deuterated alcohols helps in understanding the mechanisms of catalytic reactions, such as hydrogen isotope exchange. rsc.org
In biological chemistry, this compound and other deuterated molecules are employed in metabolic studies to trace the transformation of alcohols and other compounds within biological systems. cdnsciencepub.com Deuteration can significantly alter the metabolic stability of drugs, often making them more resistant to metabolism by enzymes like cytochrome P450. cdnsciencepub.com This can lead to a longer duration of action and potentially lower toxicity. cdnsciencepub.com The selective deuteration of drug candidates is a growing strategy in pharmaceutical development to improve their pharmacokinetic profiles. nih.gov
Development of New Deuterated Reagents and Solvents from this compound Derivatives
The development of new deuterated reagents and solvents is an active area of research, driven by the increasing demand in fields like NMR spectroscopy, organic synthesis, and materials science. acs.orgotsuka.co.jp this compound can serve as a precursor for the synthesis of other valuable deuterated compounds.
For instance, deuterated alcohols can be converted into other functional groups. libretexts.org The hydroxyl group can be substituted to form deuterated alkyl halides, or the alcohol can be oxidized to produce deuterated aldehydes or carboxylic acids. libretexts.org These derivatives can then be used as building blocks for more complex deuterated molecules.
There is also interest in developing new deuterated solvents with specific properties. sigmaaldrich.comzeotope.com The use of deuterated solvents is standard in NMR spectroscopy to avoid interference from proton signals. The synthesis of novel deuterated solvents from precursors like this compound could provide new tools for analytical chemistry. Furthermore, deuterated compounds are finding applications in materials science, such as in the development of more stable organic light-emitting diodes (OLEDs). acs.org
The facile isotopic exchange observed between some compounds and deuterated alcohols like methanol-d (B46061) opens up possibilities for synthesizing a wider range of specifically labeled reagents. nih.gov This highlights the potential for this compound and its derivatives to be key players in the expanding toolbox of deuterated chemicals.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing PROPYL-1,1,3,3,3-D5 ALCOHOL, and how is deuterium incorporation validated?
- Methodological Answer : Synthesis typically involves isotopic exchange or catalytic deuteration of the non-deuterated precursor (e.g., 1-propanol). For example, deuterium can be introduced via acid-catalyzed H/D exchange using D₂O or metal-catalyzed methods . Validation requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium positions and quantify isotopic purity (e.g., 99 atom% D, as noted in commercial standards) . Mass spectrometry (MS) further verifies molecular ion peaks and isotopic distribution patterns .
Q. How does this compound differ structurally and functionally from its non-deuterated counterpart?
- Methodological Answer : The deuterated form replaces five hydrogen atoms with deuterium at the 1,1,3,3,3 positions, altering bond strengths (C-D vs. C-H) and vibrational frequencies. This impacts reaction kinetics (kinetic isotope effects) and spectroscopic signatures. For instance, in NMR, deuterium substitution eliminates proton signals at labeled positions, simplifying spectral analysis . Functional differences are critical in mechanistic studies, where isotopic labeling traces reaction pathways .
Q. What analytical techniques are essential for characterizing this compound in experimental workflows?
- Methodological Answer : Key techniques include:
- High-resolution NMR : Identifies deuterium positions and quantifies isotopic purity .
- Gas chromatography-mass spectrometry (GC-MS) : Confirms molecular weight and isotopic integrity .
- Infrared (IR) spectroscopy : Detects C-D stretching vibrations (~2100 cm⁻¹), distinguishing them from C-H (~2900 cm⁻¹) .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) of this compound influence its reactivity in acid-catalyzed dehydration or oxidation reactions?
- Methodological Answer : KIEs arise from differences in bond dissociation energies (C-D vs. C-H), slowing reaction rates at deuterated positions. For example, in acid-catalyzed dehydration, deuterium at the β-position (C3) reduces elimination rates due to heavier isotopic mass, altering product ratios . Experimental design should compare rate constants (k_H/k_D) using kinetic studies under controlled conditions (temperature, catalyst concentration) .
Q. What challenges arise when using this compound as an internal standard in quantitative metabolomics?
- Methodological Answer : Challenges include:
- Isotopic interference : Ensure deuterated alcohol does not co-elute with target analytes in GC/LC-MS .
- Matrix effects : Validate recovery rates in biological matrices (e.g., plasma, urine) via spike-and-recovery experiments .
- Long-term stability : Monitor deuterium retention under storage conditions (e.g., pH, temperature) to prevent back-exchange .
Q. How can researchers resolve contradictions in isotopic purity data reported for this compound across different batches or suppliers?
- Methodological Answer : Discrepancies may stem from synthesis protocols or analytical methods. To address this:
- Cross-validate purity : Use orthogonal techniques (NMR, MS, IR) and compare against certified reference materials .
- Batch documentation : Require suppliers to provide detailed synthetic routes and QC data (e.g., chromatography traces) .
- In-house verification : Establish a calibration curve using a non-deuterated analog to quantify residual protons .
Q. What role does this compound play in mechanistic studies of enzyme-catalyzed alcohol dehydrogenase (ADH) reactions?
- Methodological Answer : As a deuterated substrate, it helps elucidate enzymatic mechanisms by:
- Isotope tracing : Tracking deuterium transfer to NAD⁺/NADH using MS or NMR to identify stereospecific hydride transfer .
- KIE measurement : Comparing reaction rates (k_cat/K_M) between deuterated and non-deuterated substrates to probe rate-limiting steps .
- Experimental design should control for solvent isotope effects (e.g., using D₂O buffers) to isolate substrate-specific KIEs .
Methodological Best Practices
Q. How should researchers design experiments to minimize deuterium loss in this compound during long-term storage or reactions?
- Methodological Answer :
- Storage : Use airtight, inert containers (e.g., glass vials with PTFE seals) at low temperatures (-20°C) to reduce H/D exchange .
- Reaction conditions : Avoid protic solvents (e.g., H₂O, alcohols) and acidic/basic catalysts that promote deuterium scrambling .
- Monitoring : Periodically test isotopic purity via NMR or MS during prolonged experiments .
Q. What statistical approaches are recommended for analyzing data from isotopic labeling studies using this compound?
- Methodological Answer :
- Multivariate analysis : Use principal component analysis (PCA) to distinguish isotopic patterns in complex mixtures .
- Error propagation : Calculate uncertainties in KIE measurements using nonlinear regression models .
- Reproducibility tests : Perform triplicate runs and report standard deviations for kinetic or spectroscopic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
